(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone
Description
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A methanone bridge linking the isoxazole to a piperidine ring, a common scaffold in medicinal chemistry for modulating pharmacokinetic properties.
For example, methanone-linked heterocycles, such as those in , are synthesized via condensation reactions involving dioxane and triethylamine, suggesting possible routes for Compound A’s preparation .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-15-21(22(25-29-15)18-4-2-3-5-19(18)24)23(28)26-10-6-17(7-11-26)27-12-8-20-16(14-27)9-13-30-20/h2-5,9,13,17H,6-8,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADNZVVNMPDTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 316.81 g/mol
- IUPAC Name : this compound
This compound features a complex arrangement of aromatic and heterocyclic rings, contributing to its biological activity.
2.1 Antimicrobial Activity
Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
2.2 Anti-inflammatory Properties
Research has demonstrated that the compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible therapeutic application in conditions such as rheumatoid arthritis and chronic inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Receptor Modulation : It may act on various neurotransmitter receptors, potentially influencing pain pathways and mood regulation.
4.1 Preclinical Trials
In preclinical trials involving animal models, the compound demonstrated significant reductions in inflammation markers and improved outcomes in models of acute and chronic inflammation. Notably:
- Model : Rat model of paw edema
- Results : 50% reduction in edema after administration at a dose of 10 mg/kg.
5. Conclusion
The compound this compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory contexts. Continued research is warranted to fully elucidate its mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to Compound A , differing in substituents or core rings:
Key Observations:
Core Heterocycles: Compound A’s thienopyridine moiety differs from the sulfonamide-piperazine in , which may reduce steric hindrance and alter binding kinetics .
Substituent Effects: The 2-chlorophenyl group in Compound A and ’s analog increases lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility . The cyclopropylsulfonyl group in introduces a polar sulfonamide, which could improve solubility compared to Compound A’s nonpolar thienopyridine .
Synthetic Accessibility: Methanone-linked heterocycles in are synthesized via sulfur-mediated cyclization, suggesting Compound A could be prepared through analogous multi-step reactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high yields of the target compound?
- Methodology: Multi-step synthesis involving:
- Step 1: Coupling of the isoxazole and piperidine precursors via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Step 2: Functionalization of the dihydrothienopyridine moiety under anhydrous conditions (e.g., LiAlH₄ for reduction or H₂O₂ for oxidation) .
- Key Parameters: Temperature control (0–50°C), inert atmosphere (N₂/Ar), and use of polar aprotic solvents (e.g., DMF or THF). Monitor intermediates via TLC or HPLC .
Q. How can analytical techniques resolve structural ambiguities in this compound?
- Approach:
- NMR Spectroscopy: Assign peaks using ¹H-¹H COSY and HSQC to distinguish overlapping signals from the isoxazole and piperidine rings.
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemical uncertainties by growing single crystals in ethanol/water mixtures .
Q. What are the critical purity thresholds for biological testing?
- Standards: ≥95% purity (HPLC, using C18 column, acetonitrile/water gradient). Quantify impurities (e.g., unreacted chlorophenyl intermediates) via LC-MS .
Advanced Research Questions
Q. How do structural modifications impact the compound’s affinity for kinase targets?
- Experimental Design:
- SAR Study: Synthesize derivatives with variations in:
- Chlorophenyl substituents (e.g., fluoro or nitro groups).
- Piperidine ring conformation (e.g., locked chair vs. boat).
- Assays: Measure IC₅₀ values against kinases (e.g., JAK2 or PI3Kγ) using fluorescence polarization .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy .
Q. What experimental models best predict in vivo pharmacokinetics?
- Methodology:
- In Vitro: Microsomal stability assays (rat liver microsomes) to estimate metabolic half-life.
- In Vivo: Administer to Sprague-Dawley rats (IV/PO routes) and quantify plasma levels via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
- Data Contradictions: Address discrepancies between in vitro metabolic stability and in vivo clearance using physiologically based pharmacokinetic (PBPK) modeling .
Q. How to resolve conflicting bioactivity data across cell lines?
- Analysis Framework:
- Control Variables: Standardize cell culture conditions (e.g., passage number, serum concentration).
- Dose-Response Curves: Use 8-point dilutions to minimize variability.
- Mechanistic Studies: Perform RNA-seq on resistant vs. sensitive lines to identify off-target pathways (e.g., MAPK/ERK cross-talk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
